![molecular formula C12H29NO2Si2 B14359152 Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate CAS No. 94143-84-7](/img/structure/B14359152.png)
Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making the compound useful in various applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate typically involves the reaction of trimethylsilyl chloride with ammonia, followed by further reactions to introduce the methyl ester group . The reaction conditions often require anhydrous environments and the use of non-nucleophilic bases such as lithium bis(trimethylsilyl)amide (LiHMDS) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to prevent the formation of unwanted by-products .
化学反応の分析
Types of Reactions
Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-containing oxides.
Reduction: Reduction reactions can lead to the formation of simpler silicon-containing compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or ozone.
Reducing agents: Such as lithium aluminum hydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of silicon dioxide, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Employed in the study of silicon-based life forms and their metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and inertness.
Industry: Utilized in the production of silicon-based materials and coatings.
作用機序
The mechanism of action of Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate involves its interaction with various molecular targets. The trimethylsilyl groups provide steric protection, allowing the compound to interact selectively with specific enzymes or receptors. The pathways involved often include the formation of silicon-oxygen or silicon-nitrogen bonds .
類似化合物との比較
Similar Compounds
Bis(trimethylsilyl)amine: Another organosilicon compound with similar properties but different applications.
Hexamethyldisilazane: Used in similar reactions but has different reactivity due to the presence of nitrogen.
Uniqueness
Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate is unique due to its specific combination of trimethylsilyl groups and a methyl ester group. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications .
特性
CAS番号 |
94143-84-7 |
|---|---|
分子式 |
C12H29NO2Si2 |
分子量 |
275.53 g/mol |
IUPAC名 |
methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H29NO2Si2/c1-12(2,11(14)15-3)10-13(16(4,5)6)17(7,8)9/h10H2,1-9H3 |
InChIキー |
KMSNGUJKASCLNU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CN([Si](C)(C)C)[Si](C)(C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



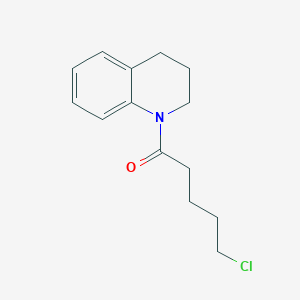
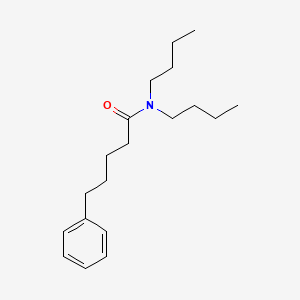

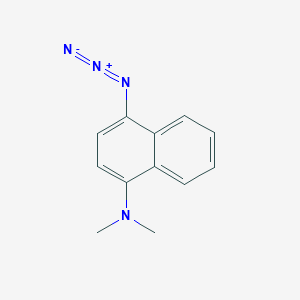
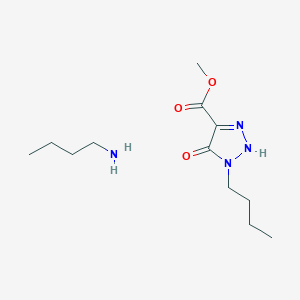

![N-{2-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-yl)amino]ethyl}acetamide](/img/structure/B14359120.png)
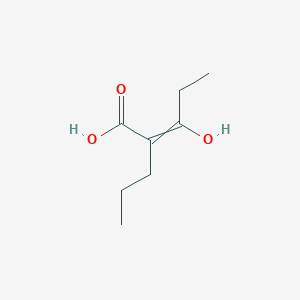
![Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14359131.png)
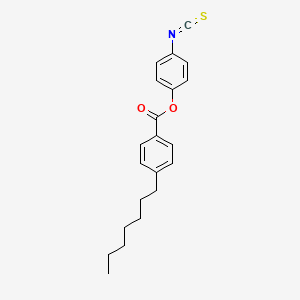
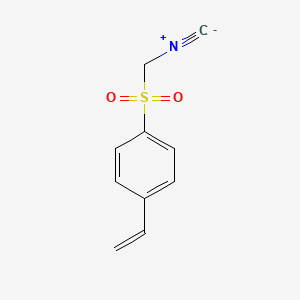
![1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene](/img/structure/B14359140.png)
![Bis[4-(chlorocarbonyl)phenyl] naphthalene-2,6-dicarboxylate](/img/structure/B14359144.png)
